4-Chloro-2,6-difluoro-3-methylaniline
Overview
Description
4-Chloro-2,6-difluoro-3-methylaniline is an organic compound with the molecular formula C7H6ClF2N. It is a derivative of aniline, characterized by the presence of chlorine, fluorine, and methyl groups on the benzene ring. This compound is used in various chemical syntheses and has applications in different fields such as pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2,6-difluoro-3-methylaniline typically involves the halogenation of 3-methylaniline followed by selective fluorination. One common method includes the chlorination of 3-methylaniline using chlorine gas in the presence of a catalyst, followed by fluorination using a fluorinating agent such as hydrogen fluoride or a fluorine gas mixture .
Industrial Production Methods
In industrial settings, the production of this compound is often carried out in large-scale reactors with controlled temperature and pressure conditions to ensure high yield and purity. The process involves the use of automated systems to handle the hazardous chemicals and maintain safety standards .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2,6-difluoro-3-methylaniline undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing groups (chlorine and fluorine) on the benzene ring.
Oxidation and Reduction: It can be oxidized to form corresponding nitro compounds or reduced to form amines.
Coupling Reactions: It can undergo coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Coupling: Boronic acids or esters in the presence of palladium catalysts.
Major Products
The major products formed from these reactions include substituted anilines, biaryl compounds, and various derivatives depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4-Chloro-2,6-difluoro-3-methylaniline has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and in the development of new synthetic methodologies.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Chloro-2,6-difluoro-3-methylaniline involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. For instance, in biological systems, it may inhibit or activate certain enzymes, leading to a cascade of biochemical reactions. The presence of electron-withdrawing groups on the benzene ring can influence its reactivity and interaction with other molecules .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-2,6-difluoroaniline: Lacks the methyl group, which can affect its reactivity and applications.
2,6-Difluoro-3-methylaniline: Lacks the chlorine atom, leading to different chemical properties and reactivity.
4-Chloro-3-methylaniline: Lacks the fluorine atoms, which can significantly alter its chemical behavior.
Uniqueness
4-Chloro-2,6-difluoro-3-methylaniline is unique due to the combination of chlorine, fluorine, and methyl groups on the benzene ring. This specific substitution pattern imparts distinct chemical properties, making it valuable for specific synthetic applications and research purposes .
Properties
IUPAC Name |
4-chloro-2,6-difluoro-3-methylaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClF2N/c1-3-4(8)2-5(9)7(11)6(3)10/h2H,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDVPVNGNTABHRV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C(=C1F)N)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClF2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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